

# Application Notes and Protocols: In Vitro Kinase Assay for Binucleine 2

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## Compound of Interest

Compound Name: Binucleine 2

Cat. No.: B15586835

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## Introduction

**Binucleine 2** is a potent and isoform-specific inhibitor of Drosophila Aurora B kinase, a key regulator of cell division.[1][2][3][4] It functions as an ATP-competitive inhibitor and has been instrumental in elucidating the mechanisms of cytokinesis.[1][2] Notably, **Binucleine 2** exhibits high specificity for the Drosophila isoform of Aurora B, with minimal activity against human or *Xenopus laevis* Aurora B kinases.[1] This high degree of specificity makes it a valuable tool for studying Aurora B function in Drosophila models. These application notes provide a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of **Binucleine 2** against Drosophila Aurora B kinase.

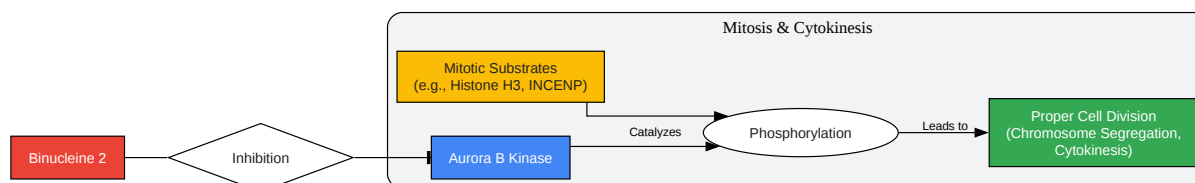
## Quantitative Data Summary

The inhibitory potency of **Binucleine 2** against Drosophila Aurora B kinase has been determined through in vitro kinase assays. The following table summarizes the key quantitative data.

Parameter	Value	Kinase	Species	Notes
Ki	0.36 $\mu$ M	Aurora B	Drosophila	ATP-competitive inhibition.[1]
IC50	~1 $\mu$ M	Aurora B	Drosophila	Determined at [ATP] = 100 $\mu$ M.

## Signaling Pathway

Aurora B kinase is a central component of the chromosomal passenger complex (CPC), which plays a critical role in ensuring the fidelity of cell division. The CPC, which also includes INCENP, Survivin, and Borealin, localizes to various structures during mitosis, including the centromeres and the central spindle. Aurora B's kinase activity is essential for several mitotic events, including chromosome condensation, proper kinetochore-microtubule attachments, and the assembly and function of the contractile ring during cytokinesis. **Binucleine 2**, by inhibiting Aurora B, disrupts these processes, leading to defects in cell division.



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Caption: Aurora B kinase signaling in cell division and its inhibition by **Binucleine 2**.

## Experimental Protocol: In Vitro Kinase Assay for Binucleine 2

This protocol is adapted from the pyruvate kinase-lactate dehydrogenase (PK-LDH) coupled assay, which measures kinase activity by quantifying ADP production.

## Materials and Reagents

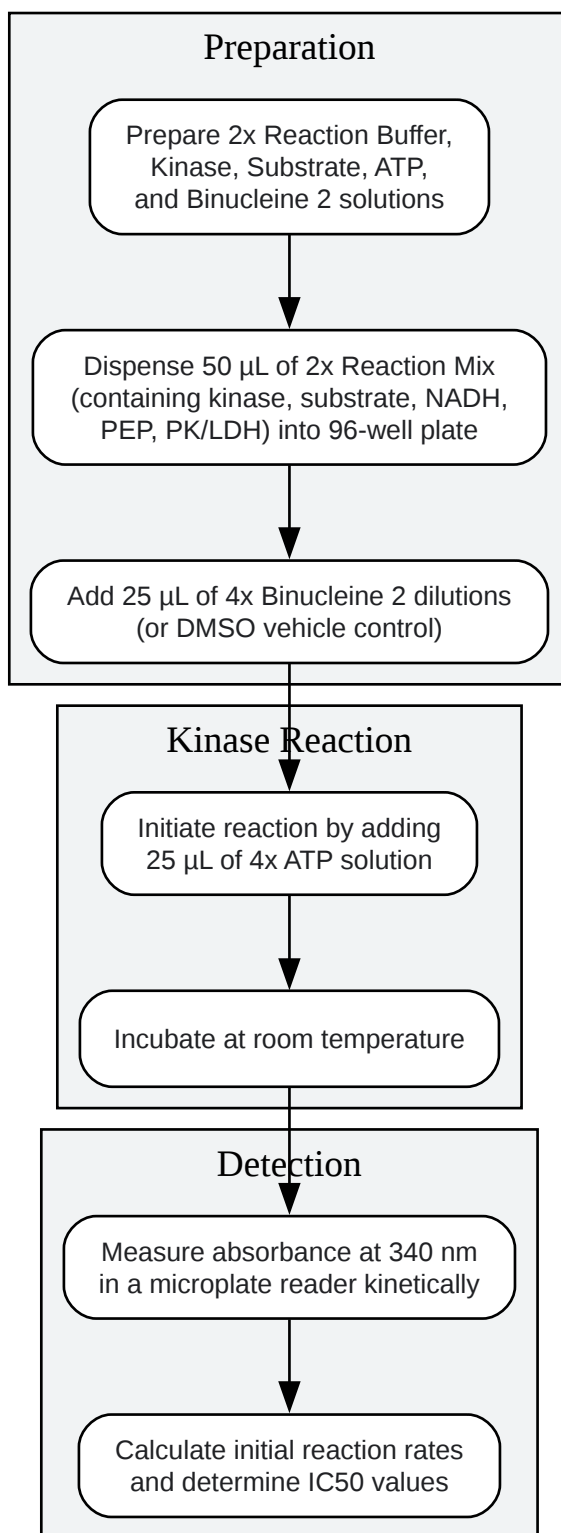
- Drosophila Aurora B kinase (co-expressed with a fragment of INCENP for optimal activity)
- **Binucleine 2**
- Substrate peptide (a suitable peptide substrate for Aurora B)
- ATP (Adenosine 5'-triphosphate)
- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
- MgCl<sub>2</sub> (Magnesium chloride)
- DTT (Dithiothreitol)
- BSA (Bovine serum albumin)
- Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix (from rabbit muscle)
- PEP (Phosphoenolpyruvate)
- NADH (Nicotinamide adenine dinucleotide, reduced form)
- DMSO (Dimethyl sulfoxide)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

## Buffer and Solution Preparation

- 100 mM HEPES, pH 7.5: Dissolve the appropriate amount of HEPES in deionized water and adjust the pH to 7.5 with NaOH.
- 2x Reaction Buffer:

- 100 mM HEPES, pH 7.5
- 20 mM MgCl<sub>2</sub>
- 2 mM DTT
- 3 mg/mL BSA
- 4% (v/v) Pyruvate kinase/lactate dehydrogenase enzyme mix
- 2 mM Phosphoenolpyruvate
- 1 mM NADH
- Prepare this buffer fresh before use.
- Kinase Solution: Dilute the Drosophila Aurora B kinase to the desired concentration in 100 mM HEPES, pH 7.5.
- Substrate Solution: Prepare a stock solution of the substrate peptide in 100 mM HEPES, pH 7.5.
- ATP Solution: Prepare a stock solution of ATP in 100 mM HEPES, pH 7.5.
- **Binucleine 2** Stock Solution: Prepare a concentrated stock solution of **Binucleine 2** in 100% DMSO.

## Experimental Workflow Diagram



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Caption: Workflow for the in vitro kinase assay of **Binucleine 2**.

## Assay Procedure

- **Prepare the 2x Reaction Mixture:** In a single tube, combine the 2x reaction buffer components with 250 ng of Drosophila Aurora B kinase and 600  $\mu$ M of the substrate peptide per reaction.
- **Plate Setup:** Dispense 50  $\mu$ L of the 2x reaction mixture into each well of a 96-well plate.
- **Add Inhibitor:** Prepare serial dilutions of **Binucleine 2** in 100 mM HEPES, pH 7.5, at 4 times the final desired concentration. Add 25  $\mu$ L of the diluted **Binucleine 2** or DMSO vehicle control to the appropriate wells.
- **Initiate the Reaction:** Prepare a 4x ATP solution in 100 mM HEPES, pH 7.5. To start the reaction, add 25  $\mu$ L of the 4x ATP solution to each well. The final reaction volume will be 100  $\mu$ L.
- **Data Acquisition:** Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time at room temperature. The decrease in absorbance corresponds to the oxidation of NADH, which is stoichiometrically linked to the production of ADP by the kinase.
- **Data Analysis:**
  - Calculate the initial reaction rates from the linear portion of the kinetic curves.
  - Plot the reaction rates as a function of the logarithm of the **Binucleine 2** concentration.
  - Fit the data to a dose-response curve to determine the IC<sub>50</sub> value of **Binucleine 2**.

## Conclusion

This protocol provides a robust method for the in vitro characterization of **Binucleine 2**'s inhibitory activity against Drosophila Aurora B kinase. The high specificity of **Binucleine 2** makes it an excellent chemical probe for dissecting the roles of Aurora B in cell division in Drosophila and for comparative studies with other Aurora kinase inhibitors. Researchers can adapt this protocol to assess the potency of other potential Aurora B inhibitors.

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## References

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